4-Hydroxy-3-(3-methoxybenzyl)-4,5-diphenyl-1,3-oxazolidin-2-one
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Overview
Description
4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is a complex organic compound with a unique structure that includes a hydroxy group, a methoxybenzyl group, and a diphenyl oxazolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting with the preparation of the oxazolanone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Vanillyl Alcohol: Shares a similar methoxybenzyl structure but lacks the oxazolanone ring.
Vanillin: Contains a methoxybenzyl group and is commonly used as a flavoring agent.
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of the oxazolanone ring
Uniqueness
4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is unique due to its combination of functional groups and the presence of the oxazolanone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21NO4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(3-methoxyphenyl)methyl]-4,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H21NO4/c1-27-20-14-8-9-17(15-20)16-24-22(25)28-21(18-10-4-2-5-11-18)23(24,26)19-12-6-3-7-13-19/h2-15,21,26H,16H2,1H3 |
InChI Key |
HVCUUBRJODAZEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)OC(C2(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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